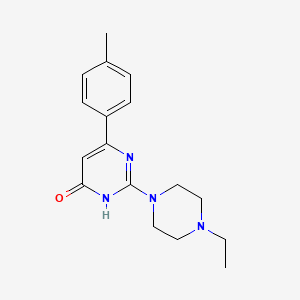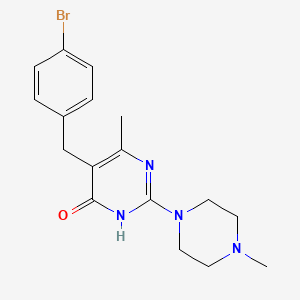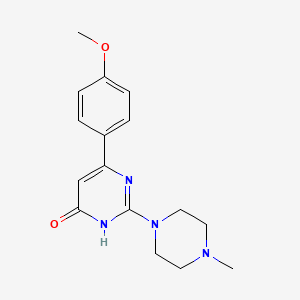
2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone
描述
2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone, also known as EMD-386088, is a small molecule that has been studied for its potential therapeutic applications. This compound belongs to the pyrimidinone class of compounds and has been shown to have activity at the dopamine D1 receptor.
作用机制
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone involves its activity at the dopamine D1 receptor. This receptor is involved in several important physiological processes, including movement, reward, and motivation. 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to selectively activate the dopamine D1 receptor, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to have several biochemical and physiological effects. In animal studies, 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to increase dopamine release in the striatum, which is a key area of the brain involved in movement and reward. Additionally, 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to increase cAMP levels in the prefrontal cortex, which may contribute to its potential therapeutic effects in schizophrenia.
实验室实验的优点和局限性
One advantage of studying 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone in the laboratory is that it is a small molecule that can be easily synthesized. Additionally, 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to have good selectivity for the dopamine D1 receptor, which may make it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of studying 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone is that it has not been extensively studied in humans, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone. One area of research could focus on its potential therapeutic applications in Parkinson's disease, schizophrenia, and drug addiction. Additionally, future research could focus on the development of new compounds that are based on the structure of 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone, which may have improved selectivity and efficacy. Finally, future research could focus on the role of the dopamine D1 receptor in other physiological processes, which may have important implications for the development of new therapies for a variety of conditions.
科学研究应用
2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in several areas, including Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to have potential as a treatment for the motor symptoms of the disease. In schizophrenia, 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been studied for its potential as a treatment for the negative symptoms of the disease. Finally, in drug addiction, 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been studied for its potential as a treatment for cocaine addiction.
属性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-(4-methylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-3-20-8-10-21(11-9-20)17-18-15(12-16(22)19-17)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRVQMLWMHEAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylpiperazin-1-yl)-6-(4-methylphenyl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methoxy-3-{[(3-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3730712.png)
![4-hydroxy-6-methyl-3-[3-(3,4,5-trimethoxyphenyl)acryloyl]-2H-pyran-2-one](/img/structure/B3730715.png)
![5-[(4-chlorophenyl)sulfonyl]-2-methyl-N-2-pyridinylbenzenesulfonamide](/img/structure/B3730725.png)
![2-({[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3730727.png)
![2-({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3730733.png)
![4-{[1-(3-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenyl propionate](/img/structure/B3730743.png)
![N-(2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B3730747.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B3730751.png)
![8-methyl-2-[(3-methylphenyl)amino]-4-(3-pyridinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3730769.png)
![7-amino-5-(4-isopropylphenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3730780.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3730786.png)


